RE 1492

Description

Historical Context and Research Trajectory of RE 1492

Academic research into this compound has explored its effects on biological processes. Early studies investigated its properties as an oligoamine and its influence on cellular functions, such as the inhibition of red blood cell function impairment during storage. medchemexpress.com Further research has delved into its potential as an antiplatelet and antithrombotic agent. Studies have examined the antiplatelet and antithrombotic effects of this compound, including investigations into its combined effects with other antithrombotic drugs. researchgate.net This trajectory highlights a focus on the compound's interactions with blood components and its potential in related therapeutic areas.

Nomenclature and Definitive Structural Representation of this compound

Understanding this compound requires a precise definition of its chemical identity through systematic nomenclature and structural analysis.

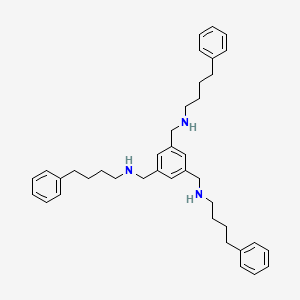

The systematic name for this compound is N,N',N''-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine. medchemexpress.comnih.gov It is also identified by other synonyms in chemical databases, including 1,3,5-Benzenetrimethanamine, N,N',N''-tris(4-phenylbutyl)-. nih.gov The compound is registered under the CAS number 112169-14-9 and has the PubChem Compound ID (CID) 163878. nih.gov

The chemical structure of this compound is characterized by a central benzene (B151609) ring. Attached to this core benzene ring are three methanamine groups. Each of these methanamine groups is further bonded to a 4-phenylbutyl chain. ontosight.ai This arrangement results in a molecule with a high molecular weight and significant lipophilicity due to the presence of the three extended 4-phenylbutyl chains. ontosight.ai The molecular formula of this compound is C₃₉H₅₁N₃. nih.gov

Structure

2D Structure

Properties

CAS No. |

112169-14-9 |

|---|---|

Molecular Formula |

C39H51N3 |

Molecular Weight |

561.8 g/mol |

IUPAC Name |

N-[[3,5-bis[(4-phenylbutylamino)methyl]phenyl]methyl]-4-phenylbutan-1-amine |

InChI |

InChI=1S/C39H51N3/c1-4-16-34(17-5-1)22-10-13-25-40-31-37-28-38(32-41-26-14-11-23-35-18-6-2-7-19-35)30-39(29-37)33-42-27-15-12-24-36-20-8-3-9-21-36/h1-9,16-21,28-30,40-42H,10-15,22-27,31-33H2 |

InChI Key |

RPSXXPUMOFOJAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

112169-14-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N',N''-tris(4-phenylbutyl)benzene-1,3,5-trimethanamine RE 1492 RE-1492 |

Origin of Product |

United States |

Synthetic Methodologies for Re 1492 and Analogues

Established Synthetic Routes for RE 1492 (e.g., Reaction of 1,3,5-Benzenetricarboxaldehyde with 4-Phenylbutylamine (B88947) in the Presence of Reducing Agents)

A primary established route for the synthesis of this compound involves the reaction between 1,3,5-benzenetricarboxaldehyde and 4-phenylbutylamine ontosight.ai. This reaction is typically carried out in the presence of a reducing agent ontosight.ai. Sodium borohydride (B1222165) is noted as one such reducing agent used in this synthesis ontosight.ai. This process effectively links the three 4-phenylbutylamine molecules to the central 1,3,5-benzenetricarboxaldehyde core, forming the trisubstituted methanamine structure of this compound.

Development of Advanced Synthetic Strategies for this compound Derivatives

While the core synthesis of this compound is established, research continues into developing advanced strategies for the synthesis of its derivatives. This often involves modifying the 4-phenylbutylamine chain or the central benzene (B151609) core to create analogues with potentially altered properties. Although specific detailed strategies for this compound derivatives are not extensively detailed in the provided search results, the broader chemical literature indicates that the synthesis of complex organic molecules and their derivatives often employs multi-step sequences and utilizes various coupling and functionalization reactions acs.orgnih.gov. The synthesis of other complex organic derivatives, such as triazolo-benzodiazepine analogues or chalcone (B49325) derivatives, highlights the use of different reagents, reaction conditions, and strategies to achieve desired structural modifications acs.orgnih.gov.

Chemo- and Regioselectivity in this compound Synthesis

Chemoselectivity, the preferential reaction of a reagent with one functional group over others, and regioselectivity, the preferential reaction at a specific site within a molecule, are critical considerations in the synthesis of complex molecules like this compound numberanalytics.comwikipedia.org. In the synthesis of this compound from 1,3,5-benzenetricarboxaldehyde and 4-phenylbutylamine, the reaction involves the condensation of amine groups with aldehyde groups, followed by reduction. Achieving high chemoselectivity is essential to ensure that the amine reacts primarily with the aldehyde functionalities of 1,3,5-benzenetricarboxaldehyde and not with other potential reactive sites if present in modified starting materials or intermediates. Similarly, regioselectivity would be important if the starting materials or desired derivatives contained multiple reactive sites where the amine or subsequent reactions could occur masterorganicchemistry.comorganic-chemistry.org. While the provided information specifically on this compound synthesis is limited regarding detailed discussions of chemo- and regioselectivity challenges and solutions, general principles in organic synthesis emphasize the careful control of reaction conditions, the choice of reagents, and sometimes the use of protecting groups to achieve desired selectivity numberanalytics.comrsc.org. Studies on the synthesis of other complex molecules demonstrate how factors like solvent, temperature, and catalyst can influence chemoselectivity and regioselectivity beilstein-journals.orgacs.orgbeilstein-journals.org.

Structure Activity Relationship Sar Studies of Re 1492

Identification of Pharmacophoric Elements within the RE 1492 Scaffold

Information not available.

Impact of Structural Modifications on Biological Activity of this compound Analogues

Information not available.

Stereochemical Influences on this compound Functionality

Information not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Information not available.

Mechanistic Elucidation of Re 1492 S Biological Actions

Cellular and Subcellular Mechanisms of RE 1492 Interaction

The cellular and subcellular mechanisms by which this compound exerts its biological effects involve interactions with biological barriers and potentially intracellular components.

Permeation and Translocation Across Biological Barriers (e.g., Blood-Brain Barrier)

This compound possesses a high molecular weight and lipophilicity due to its chemical structure, which includes a benzene (B151609) ring connected to three 4-phenylbutyl chains. ashpublications.org These properties suggest its potential as a candidate for drug delivery and targeting, including the ability to interact with biological membranes and potentially cross the blood-brain barrier. ashpublications.org However, detailed research findings specifically quantifying the permeation and translocation of this compound across the blood-brain barrier were not extensively available in the provided literature. Studies on the antithrombotic effects of this compound in rats indicated poor absorption after oral administration, suggesting challenges in translocation across the gastrointestinal barrier. fda.gov A tricarbamate derivative, referred to as this compound C, was identified as a suitable prodrug that demonstrated significant antithrombotic properties after oral administration, implying improved absorption compared to the parent compound. fda.gov

Intracellular Localization and Compartmentalization

Information regarding the specific intracellular localization and compartmentalization of this compound within cells was not detailed in the provided search results.

Molecular Interactions and Binding Modalities of this compound

The molecular interactions of this compound are suggested to play a role in its observed biological activities, particularly its effects on platelets. Research indicates that oligoamines like this compound may exert their effects through interaction with phospholipids (B1166683), potentially resulting in "membrane stabilization" in platelets. nih.gov This proposed interaction with phospholipids is considered a possible mechanism for the observed inhibition of platelet aggregation and anticoagulant activities. nih.gov

Identification and Characterization of Primary and Secondary Biological Targets

The biological targets of this compound are indicated by its observed effects on platelets, coagulation, and red blood cells.

Macromolecular Binding Studies (e.g., Protein, Nucleic Acid, Lipid Interactions)

While the interaction with phospholipids has been proposed as a mechanism for the platelet-related effects of this compound nih.gov, detailed macromolecular binding studies characterizing specific interactions with proteins, nucleic acids, or other lipid components were not extensively described in the provided literature. The observed biological activities suggest interactions with components involved in platelet function, the coagulation cascade, and red blood cell integrity.

Modulation of Cellular Signaling Pathways

This compound's ability to inhibit platelet aggregation suggests an influence on cellular signaling pathways that regulate platelet activation. However, research findings indicate that this compound does not influence the metabolic pattern of arachidonic acid in platelets, nor does it affect the activity of phosphodiesterase or adenylate cyclase. nih.gov This suggests that its inhibitory effects on platelet aggregation are mediated through alternative signaling pathways or mechanisms, potentially linked to its proposed interaction with phospholipids and membrane stabilization. nih.gov Specific details on the particular cellular signaling pathways modulated by this compound were not fully elucidated in the provided sources.

Computational and in Silico Approaches in Re 1492 Research

Molecular Docking Simulations for Ligand-Target Interactions

No public data available for RE 1492.

Molecular Dynamics Simulations to Probe this compound Conformational Dynamics and Binding Energetics

No public data available for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

No public data available for this compound.

Virtual Screening and De Novo Design of this compound Derivatives

No public data available for this compound.

Biochemical Pathways Affected by Re 1492

Impact on Metabolic Pathways and Flux Distribution

Polyamines are known to influence the flow of metabolites through key cellular pathways. This regulation is critical for maintaining cellular energy balance and providing the necessary building blocks for growth. The modulation of metabolic flux by polyamines can occur through various mechanisms, including the regulation of enzyme activity and the expression of metabolic genes. One of the key ways polyamines impact metabolic flux is through their relationship with acetyl-CoA, a central molecule in carbon metabolism. The acetylation of polyamines, a critical step in their catabolism, consumes acetyl-CoA. This can, in turn, affect pathways that rely on this metabolite, such as the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis.

Research has shown that modulating the levels of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, can significantly alter metabolic flux. researchgate.net Overexpression of SSAT leads to increased polyamine acetylation and a subsequent increase in glucose and fat metabolism. nih.gov This suggests that oligoamines like RE 1492 could potentially influence systemic energy expenditure and body fat accumulation by affecting metabolic flux in tissues such as adipose tissue. nih.gov

| Metabolic Pathway | Potential Influence of Polyamines (and by extension, this compound) | Key Regulatory Molecules |

| Glycolysis | Indirectly influenced through effects on cellular proliferation and energy demand. | ATP, Citrate |

| Tricarboxylic Acid (TCA) Cycle | Potentially decreased flux due to consumption of acetyl-CoA for polyamine acetylation. | Acetyl-CoA, NAD+/NADH |

| Pentose Phosphate Pathway | May be affected to meet the demands for NADPH in biosynthetic processes stimulated by polyamines. | NADP+/NADPH |

| Fatty Acid Biosynthesis | Potentially decreased due to the depletion of the precursor acetyl-CoA. | Acetyl-CoA, Malonyl-CoA |

| Fatty Acid Oxidation | Potentially increased as a compensatory mechanism for energy production. | Acetyl-CoA |

Regulation of Biosynthesis and Catabolism of Key Biomolecules

The intracellular concentration of polyamines is tightly controlled through a complex interplay of biosynthesis, catabolism, and transport. nih.gov This regulatory network ensures that polyamine levels are maintained within a narrow range, as either depletion or excess can be detrimental to the cell. The biosynthesis of polyamines begins with the amino acid ornithine, which is converted to putrescine by ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway. nih.gov Putrescine is then sequentially converted to spermidine and spermine.

The catabolism of polyamines is equally important for maintaining homeostasis. nih.gov The primary pathway for polyamine degradation involves acetylation by SSAT, followed by oxidation by polyamine oxidase (PAOX). nih.gov This process not only reduces polyamine levels but also generates potentially toxic byproducts such as hydrogen peroxide and reactive aldehydes, which can contribute to oxidative stress. nih.gov The intricate regulation of these biosynthetic and catabolic pathways highlights the critical role of polyamines in cellular function. It is plausible that this compound, as an oligoamine, could interact with and influence these regulatory mechanisms.

| Process | Key Enzymes | Regulatory Factors |

| Biosynthesis | Ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (SAMDC) | Polyamines (feedback inhibition), growth factors, hormones |

| Catabolism | Spermidine/spermine N1-acetyltransferase (SSAT), Polyamine oxidase (PAOX) | Polyamines (induction), cellular stress signals |

| Transport | Various polyamine transporters | Extracellular polyamine concentrations, cell proliferation status |

Influence on Cellular Homeostasis and Stress Response Pathways

Cellular homeostasis is the maintenance of a stable internal environment, and cells have evolved intricate stress response pathways to counteract disturbances. nih.gov Polyamines are deeply involved in maintaining cellular homeostasis and are key players in the response to various stressors. mdpi.comresearchgate.net Their ability to bind to negatively charged macromolecules such as DNA, RNA, and proteins allows them to stabilize these structures and protect them from damage. mdpi.com

Polyamines have a well-documented role in the oxidative stress response. nih.gov Elevated polyamine catabolism can lead to the production of reactive oxygen species (ROS), contributing to oxidative damage. nih.gov Conversely, polyamines can also have protective effects by scavenging free radicals and upregulating antioxidant defenses. The integrated stress response (ISR) is a central signaling network that allows cells to adapt to a variety of stresses. While direct evidence is lacking for this compound, the broader polyamine class is known to modulate components of stress signaling. researchgate.net For instance, spermidine has been shown to promote autophagy, a cellular recycling process that is crucial for clearing damaged components and maintaining homeostasis, particularly during stress. mdpi.com

Cells respond to chemical insults through a variety of physiological stress responses. reactome.org These responses often involve the activation of specific signaling cascades to mitigate damage and restore cellular function. Given their fundamental roles, it is conceivable that oligoamines like this compound could modulate these cellular stress response pathways, thereby influencing cell fate under conditions of stress.

| Cellular Process | Role of Polyamines | Associated Stress Response Pathways |

| DNA and RNA Stability | Bind to and stabilize nucleic acids. | DNA damage response |

| Protein Synthesis | Involved in ribosome function and translation initiation. | Unfolded Protein Response (UPR) |

| Oxidative Stress | Can be both a source of and a defense against reactive oxygen species (ROS). | Antioxidant response pathways (e.g., Nrf2) |

| Autophagy | Spermidine is a known inducer of autophagy. | mTOR signaling pathway |

| Ion Channel Function | Modulate the activity of various ion channels. | Calcium signaling pathways |

Advanced Analytical Methodologies for Re 1492 Investigation

Chromatographic Techniques for Separation, Identification, and Quantification of RE 1492 and its Metabolites

Chromatographic methods are fundamental for the separation, identification, and quantification of a target compound and its metabolites from complex matrices. For a compound like this compound, a combination of liquid chromatography techniques would be the primary approach.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD), would be a standard method for the initial analysis and quantification. The choice of column and mobile phase would be critical for achieving optimal separation. A reversed-phase C18 column would likely be a starting point, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient mode to ensure the elution of both the parent compound and its potential metabolites with varying polarities.

For more complex biological samples, Ultra-High-Performance Liquid Chromatography (UHPLC) would be employed. UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, improved sensitivity, and faster analysis times. This would be particularly advantageous for resolving this compound from its structurally similar metabolites.

To illustrate the potential application of these techniques, the following table outlines a hypothetical separation protocol for this compound and its theoretical metabolites.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | DAD (254 nm) | DAD (254 nm) / CAD |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized or isolated compound, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the most powerful tool for the definitive structural confirmation of this compound. 1D NMR (¹H and ¹³C) would provide information about the different types of protons and carbons in the molecule and their chemical environments. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between atoms and definitively assemble the molecular structure.

Infrared (IR) spectroscopy would be used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for N-H bonds (if present as secondary amines), C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule. The presence of the benzene (B151609) ring in this compound would result in characteristic absorption maxima in the UV region, which can be useful for quantification and purity assessment.

A summary of expected spectroscopic data for this compound is presented below.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic protons (CH₂ adjacent to the aromatic ring), aliphatic chain protons, and protons adjacent to the nitrogen atoms. |

| ¹³C NMR | Signals for aromatic carbons, benzylic carbons, and aliphatic carbons. |

| IR | Absorption bands for C-H (aromatic and aliphatic stretching), N-H (stretching, if applicable), and C=C (aromatic ring stretching). |

| UV-Vis | Absorption maxima characteristic of the substituted benzene chromophore. |

Mass Spectrometry-Based Techniques for Comprehensive Profiling of this compound Derivatives and Their Interactions

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of a compound and for its structural elucidation through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the comprehensive profiling of a compound, its derivatives, and its metabolites.

High-Resolution Mass Spectrometry (HRMS), using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, would be employed to determine the accurate mass of this compound, which in turn allows for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion of this compound to obtain structural information. The fragmentation pattern would be characteristic of the molecule and could be used to identify its metabolites, which would likely involve modifications to the phenylbutyl side chains or the central benzene ring.

The table below outlines the potential application of mass spectrometry in the analysis of this compound.

| Mass Spectrometry Technique | Application for this compound Analysis |

| LC-HRMS | Accurate mass determination and elemental composition confirmation. Identification of metabolites in biological matrices. |

| LC-MS/MS | Structural elucidation of this compound and its derivatives through fragmentation analysis. Quantification of the compound and its metabolites at low concentrations. |

Advanced Imaging Modalities for Spatiotemporal Analysis of this compound Distribution

While classical analytical techniques provide quantitative and structural information, advanced imaging modalities can offer insights into the spatial and temporal distribution of a compound within biological systems.

For a compound like this compound, Mass Spectrometry Imaging (MSI) could be a powerful tool to visualize its distribution in tissue sections. Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging could map the location of the parent compound and its major metabolites in a label-free manner.

Alternatively, if a fluorescently labeled analog of this compound were to be synthesized, advanced microscopy techniques such as confocal fluorescence microscopy or two-photon microscopy could be used to track its uptake and subcellular localization in living cells in real-time.

These advanced imaging techniques would provide invaluable information on the pharmacokinetic and pharmacodynamic properties of this compound at a tissue and cellular level.

Future Directions and Research Perspectives for Re 1492

Rational Design and Synthesis of Next-Generation RE 1492 Analogues

The rational design and synthesis of analogues of this compound represent a key future direction. This approach involves using structural information and understanding of structure-activity relationships to create novel compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. The synthesis of this compound itself involves reactions like the reaction of 1,3,5-benzenetricarboxaldehyde with 4-phenylbutylamine (B88947) in the presence of a reducing agent. ontosight.ai Future work in this area could explore modifications to the central benzene (B151609) core, the methanamine linkers, or the terminal phenylbutyl chains to fine-tune the compound's interactions with biological targets. Rational design strategies, often guided by computational modeling, have proven successful in developing new compounds with desired activities in other areas of research. researchgate.netnih.gov For instance, rational design has been applied to create selective inhibitors by systematically modifying chemical structures and using in silico docking studies and in vitro testing to evaluate activity. researchgate.net Similarly, asymmetric synthesis and rational design have been employed to develop novel compounds with promising biological activity. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

A comprehensive understanding of how this compound interacts within complex biological systems necessitates the integration of multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of the cellular and molecular changes induced by this compound. nih.govbioscipublisher.com Multi-omics integration can reveal complex interactions between different biological layers that might be missed when studying each layer in isolation, potentially leading to a more accurate understanding of this compound's mechanisms of action and the identification of novel targets or pathways influenced by the compound. biorxiv.org Challenges exist in integrating heterogeneous multi-omics data, but advancements in computational and statistical methods are addressing these issues. nih.govbioscipublisher.com Future research could involve treating cells or model organisms with this compound and performing multi-omics analyses to identify affected genes, proteins, and metabolites, thereby building a systems-level picture of its biological impact.

Development of Advanced In Vitro and In Vivo Model Systems for Efficacy Mechanism Studies

Advancing the understanding of this compound's efficacy and mechanisms requires the development and application of advanced in vitro and in vivo model systems. While traditional cell cultures and animal models have been valuable, future research can benefit from more complex and physiologically relevant systems. frontiersin.orgiiarjournals.org This could include using 3D cell cultures, organoids, or microfluidic systems that better mimic the in vivo environment and allow for more accurate assessment of compound activity and cellular interactions. frontiersin.org In vivo studies will continue to be crucial for evaluating systemic effects, pharmacokinetics, and efficacy in a whole organism context. iiarjournals.org The development of specialized animal models that recapitulate specific disease states relevant to this compound's potential applications, such as advanced models for neurodegenerative disorders or cancer, will be essential for preclinical evaluation. frontiersin.org These advanced models can provide more predictive data for translating research findings towards potential therapeutic uses.

Q & A

How to formulate a research question on RE 1492 that aligns with existing literature gaps?

A well-defined research question should address unresolved issues in prior studies, such as discrepancies in this compound’s synthesis protocols or conflicting physicochemical data. Use frameworks like SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to ensure clarity and alignment with research objectives. Avoid overly broad terms (e.g., "investigate properties") and instead focus on testable hypotheses, such as "How does varying solvent polarity affect this compound’s crystallographic stability?" .

Methodological Steps:

- Conduct a systematic literature review to identify gaps (e.g., incomplete characterization data).

- Use tools like SWOT analysis to prioritize questions addressing reproducibility or mechanistic ambiguities .

Q. What strategies ensure a comprehensive literature review for studies on this compound?

Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed or SciFinder to filter studies by relevance, methodology, and publication date. Cross-reference citations in seminal papers to trace foundational work. Avoid unreliable platforms (e.g., ) and verify claims through experimental replication where feasible .

Data Collection Checklist:

| Step | Action |

|---|---|

| 1 | Define search keywords (e.g., "this compound synthesis," "spectroscopic analysis"). |

| 2 | Apply Boolean operators (AND/OR/NOT) to refine results. |

| 3 | Document exclusion criteria (e.g., studies lacking error margins). |

Q. What are the key considerations in designing reproducible experiments for synthesizing or analyzing this compound?

Experimental protocols must include granular details: reagent purity, instrumentation calibration, and environmental controls (e.g., temperature, humidity). For synthesis, specify reaction times, stoichiometric ratios, and purification methods. Use standardized statistical tools (e.g., ANOVA for batch variability) to validate results. Reference established methodologies (e.g., NMR spectroscopy for structural confirmation) and disclose deviations in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound’s properties?

Contradictions often arise from methodological differences (e.g., sample preparation or instrumental sensitivity). Conduct a comparative analysis of conflicting studies, focusing on variables like detection limits or calibration standards. Employ triangulation by combining multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) to cross-validate findings. Document uncertainties using error propagation models .

Case Study:

- If two studies report divergent melting points for this compound, re-evaluate heating rates and sample purity. Publish raw data with metadata (e.g., supplier lot numbers) to enable replication .

Q. What statistical methods are appropriate for validating hypotheses about this compound’s structural or functional characteristics?

For quantitative data (e.g., kinetic studies), use regression analysis to model reaction rates or t-tests to compare experimental groups. For qualitative observations (e.g., spectroscopic peaks), apply clustering algorithms or principal component analysis (PCA) to identify patterns. Report p-values and confidence intervals to distinguish significant results from noise .

Statistical Guidelines:

- Avoid stating "significance" without specifying thresholds (e.g., p < 0.05).

- Justify outliers using Grubbs’ test or Dixon’s Q-test .

Q. How to address replication challenges in studies involving this compound, considering its synthesis complexity?

Replication failures may stem from insufficiently documented protocols or batch-dependent impurities. Mitigate this by:

- Providing step-by-step videos or supplementary files for critical steps (e.g., crystallization).

- Collaborating with independent labs for inter-laboratory validation.

- Using high-purity reagents and disclosing supplier certifications .

Methodological Tables

Q. Table 1: Common Pitfalls in this compound Research and Solutions

Q. Table 2: Statistical Tools for this compound Data Analysis

| Tool | Application | Example Use Case |

|---|---|---|

| ANOVA | Batch variability | Compare yields across synthesis batches |

| PCA | Spectral data | Reduce dimensionality in FTIR peaks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.